molecular formula C11H9ClO2 B8394939 4-Chloro-2,3-dihydro-benzo[b]oxepine-5-carbaldehyde

4-Chloro-2,3-dihydro-benzo[b]oxepine-5-carbaldehyde

Cat. No. B8394939
M. Wt: 208.64 g/mol
InChI Key: STJXKJBTXATANR-UHFFFAOYSA-N
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Patent
US09309265B2

Procedure details

Phosphorus oxychloride (1.4 ml, 15.2 mmol) was added dropwise to anhydrous DMF (5 ml) at 0° C. After 30 minutes a solution of 2,3-dihydro-5H-benzo[b]oxepin-4-one (980 mg, 6.04 mmol) in anhydrous DMF (5 ml) was added dropwise and this was allowed to stir at room temperature for 2 days. The reaction mixture was then added to ice water, and the ice allowed to melt before extracting into ethyl acetate and washing with water and brine to give 4-chloro-2,3-dihydro-benzo[b]oxepine-5-carbaldehyde.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[O:6]1[CH2:12][CH2:11][C:10](=O)[CH2:9][C:8]2[CH:14]=[CH:15][CH:16]=[CH:17][C:7]1=2.CN([CH:21]=[O:22])C>>[Cl:3][C:10]1[CH2:11][CH2:12][O:6][C:7]2[CH:17]=[CH:16][CH:15]=[CH:14][C:8]=2[C:9]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
980 mg
Type
reactant
Smiles
O1C2=C(CC(CC1)=O)C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
before extracting into ethyl acetate
WASH
Type
WASH
Details
washing with water and brine

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=C(C2=C(OCC1)C=CC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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